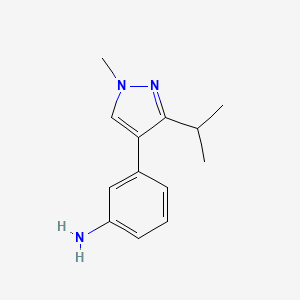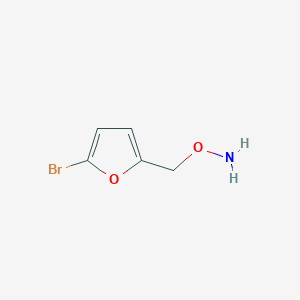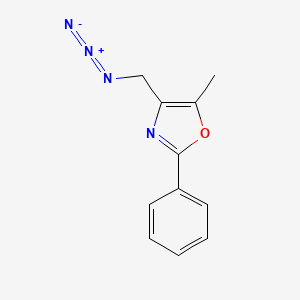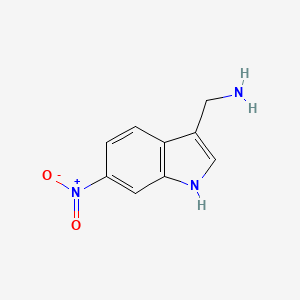
3-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)aniline is a heterocyclic aromatic amine that features a pyrazole ring substituted with an isopropyl group at the third position and a methyl group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)aniline typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Substitution Reactions: The isopropyl and methyl groups are introduced through alkylation reactions. For instance, the pyrazole ring can be alkylated using isopropyl bromide and methyl iodide in the presence of a base such as potassium carbonate.
Amination: The aniline group is introduced via a nucleophilic aromatic substitution reaction, where a suitable leaving group on the aromatic ring is replaced by an amine group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and bases (sodium hydroxide) are employed.
Major Products
Oxidation Products: Nitro and nitroso derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted anilines depending on the reagents used.
Applications De Recherche Scientifique
3-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)aniline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-Methyl-1H-pyrazol-4-yl)aniline: Similar structure but lacks the isopropyl group.
3-(3-Isopropyl-1H-pyrazol-4-yl)aniline: Similar structure but lacks the methyl group.
3-(3-Isopropyl-1-methyl-1H-pyrazol-5-yl)aniline: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
3-(3-Isopropyl-1-methyl-1H-pyrazol-4-yl)aniline is unique due to the specific combination of isopropyl and methyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. This unique substitution pattern can lead to distinct properties and applications compared to similar compounds.
Propriétés
Formule moléculaire |
C13H17N3 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
3-(1-methyl-3-propan-2-ylpyrazol-4-yl)aniline |
InChI |
InChI=1S/C13H17N3/c1-9(2)13-12(8-16(3)15-13)10-5-4-6-11(14)7-10/h4-9H,14H2,1-3H3 |
Clé InChI |
HHQCFFFHJXKCES-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NN(C=C1C2=CC(=CC=C2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[5-(Trifluoromethyl)-2-pyridinyl]cyclobutanamine](/img/structure/B13540254.png)
![1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one](/img/structure/B13540273.png)
![3-[(5-Cyanopyrazin-2-yl)oxy]oxetane-3-carboxylicacid](/img/structure/B13540275.png)




![2-Amino-2-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid](/img/structure/B13540293.png)



